
3-Amino-3-(6-fluoropyridin-3-yl)propanoic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3-(6-fluoropyridin-3-yl)propanoic acid;hydrochloride is a compound that can be considered an analog to the compounds discussed in the provided papers. While the exact compound is not directly studied, the papers provide insights into similar fluorinated amino acids and their properties. These compounds are of interest due to their potential applications in medicinal chemistry and as building blocks in organic synthesis.
Synthesis Analysis
The synthesis of related fluorinated amino acids has been explored in the literature. For instance, the synthesis of 2- and 3-(haloacetylamino)-3-(2-furyl)propanoic acids and their fluoro analogs has been developed, showing the feasibility of introducing fluorine into amino acid structures . Additionally, the stereoselective preparation of various 3-amino-2-fluoro carboxylic acid derivatives from common amino acids like alanine and valine has been described, indicating that the synthesis of this compound could potentially follow similar methodologies .
Molecular Structure Analysis
The molecular structure of fluorinated amino acids has been characterized using various spectroscopic methods. For example, the vibrational and electronic structures of 3-Amino-3-(4-fluorophenyl)propionic acid have been studied using DFT and aided by IR and Raman spectroscopy . These studies provide a foundation for understanding the molecular structure of this compound, as the presence of fluorine can significantly influence the electronic properties and hydrogen bonding patterns within the molecule.
Chemical Reactions Analysis
The reactivity of fluorinated amino acids can be inferred from the literature. The incorporation of fluoro-β-amino acid residues into various peptides and the discussion of their chemical reactions, such as the reactions with (diethylamino)sulfur trifluoride (DAST), suggest that this compound may also participate in similar reactions, potentially leading to the formation of complex peptides or other organic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated amino acids are often characterized by spectroscopic techniques and elemental analyses. The compounds discussed in the papers are fully characterized by IR, ^1H-, ^13C-, and ^19F-NMR spectroscopy, MS spectrometry, and by their melting points and optical rotations . These characterizations are essential for understanding the behavior of these compounds in various environments and can be used as a reference for the analysis of this compound.
Aplicaciones Científicas De Investigación
Antibacterial Applications
Research has shown that derivatives of pyridonecarboxylic acids, which share structural similarities with "3-Amino-3-(6-fluoropyridin-3-yl)propanoic acid; hydrochloride," exhibit significant antibacterial activity. The synthesis and evaluation of these compounds have led to the identification of potent antibacterial agents. For example, a study demonstrated the synthesis of various analogues with modifications at specific positions on the pyridone ring, revealing some compounds to be more active than existing antibiotics, indicating their potential as new antibacterial drugs (Egawa et al., 1984). This research underscores the importance of structural modification in enhancing antibacterial efficacy.
Anticancer Applications
The compound and its analogues have also been investigated for their anticancer activities. A study on the synthesis of fluorinated pyridines via the Balz-Schiemann reaction, an alternative route to the antibacterial agent enoxacin, which also holds potential as an anticancer agent, highlights the versatility of these compounds (Matsumoto et al., 1984). Additionally, the development of novel anticancer agents through the creation of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines using similar compounds demonstrates the potential for treating various cancers (Temple et al., 1983).
Analytical and Quality Control Applications
On the analytical front, the utilization of analytical methods for quality control of active pharmaceutical ingredients derived from similar compounds has been emphasized. The study of 3-quinolin-4-one propanoic acids, which resemble the molecular structure of fluoroquinolone antibiotics, showcases the need for rigorous analytical methods to ensure the quality of these promising compounds (Zubkov et al., 2016).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and instructions for response if exposure occurs .
Propiedades
IUPAC Name |
3-amino-3-(6-fluoropyridin-3-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O2.ClH/c9-7-2-1-5(4-11-7)6(10)3-8(12)13;/h1-2,4,6H,3,10H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXRTVNFYHTXRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(CC(=O)O)N)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

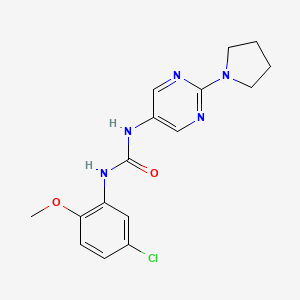
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3-fluoro-4-methylphenyl)amino)formamide](/img/structure/B2516725.png)
![N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide](/img/structure/B2516726.png)

![(E)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2516729.png)
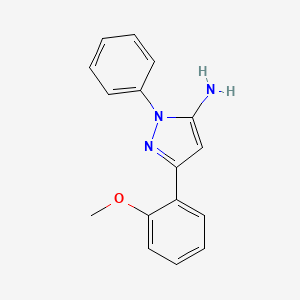

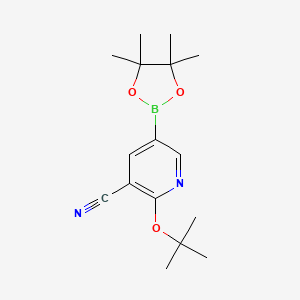
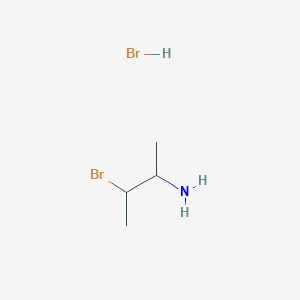
![1-[(2-Methylphenyl)methyl]benzimidazole-2-thiol](/img/structure/B2516738.png)
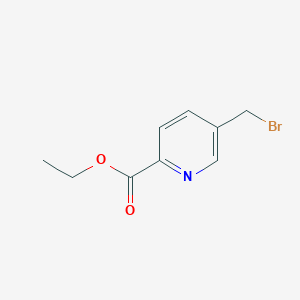
![9-[2-(dibenzylamino)ethyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B2516741.png)
![2-((3-chlorobenzyl)thio)-3-(4-ethylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2516743.png)
